Product packaging for Cannabidivarin(Cat. No.:CAS No. 24274-48-4)

Cannabidivarin

Numéro de catalogue: B1668262
Numéro CAS: 24274-48-4
Poids moléculaire: 286.4 g/mol
Clé InChI: REOZWEGFPHTFEI-JKSUJKDBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cannabidivarin (CBDV) is a non-psychoactive phytocannabinoid found in Cannabis sativa and a propyl homolog of cannabidiol (CBD), characterized by a shorter side chain . This structural difference contributes to its unique biological profile and growing significance in preclinical research. Sourced to the highest standards of purity, our CBDV is provided exclusively for laboratory investigation to support the advancement of scientific knowledge. Primary Research Applications and Value: Neuroscience and Anticonvulsant Research: CBDV has demonstrated significant anticonvulsant properties in established preclinical models, including pentylenetetrazole (PTZ) and audiogenic seizure tests . Its potential for managing neuronal hyperexcitability makes it a compelling candidate for research into treatment-resistant epilepsies . Neurodevelopmental Disorders: Recent studies indicate that chronic CBDV administration may mitigate motor coordination and cognitive impairments in models of Rett syndrome, with observed effects on adult hippocampal neurogenesis . The compound has also received orphan drug designation from the European Medicines Agency for Rett syndrome and Fragile X syndrome, underscoring its therapeutic research potential . Infectious Disease and Microbiology: Emerging 2025 research highlights the potent, broad-spectrum antifungal activity of CBDV, particularly against the critical priority pathogen Cryptococcus neoformans . Studies show it acts in a fungicidal manner, disrupts biofilm formation, and alters fungal membrane integrity and metabolic pathways, positioning it as a promising candidate for novel antifungal drug development . Mechanism of Action Insights: The anticonvulsant activity of CBDV is not mediated through canonical cannabinoid CB1 or CB2 receptors . Instead, research points to its interaction with transient receptor potential (TRP) cation channels. CBDV acts as an agonist at TRPV1 channels, leading to their subsequent desensitization, which may contribute to reducing neuronal hyperexcitability associated with seizures . Additionally, CBDV has been shown to inhibit the activity of diacylglycerol lipase-α (DAGLα), a key enzyme in the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) . In neuronal studies, CBDV has been observed to modulate the firing rate of hippocampal neurons and can influence the effects of other cannabinoids like THC and CBD when applied in combination . This product is intended For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human use. Please comply with all local, state, and federal regulations regarding the handling and use of research compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26O2 B1668262 Cannabidivarin CAS No. 24274-48-4

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-5-6-14-10-17(20)19(18(21)11-14)16-9-13(4)7-8-15(16)12(2)3/h9-11,15-16,20-21H,2,5-8H2,1,3-4H3/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOZWEGFPHTFEI-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801019159
Record name Cannabidivarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801019159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24274-48-4
Record name Cannabidivarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24274-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cannabidivarol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024274484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cannabidivarin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14050
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cannabidivarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801019159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzenediol, 2-(3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-5-propyl-, (1R-trans)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CANNABIDIVARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I198VBV98I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanisms of Action and Molecular Pharmacology of Cannabidivarin

Interaction with Transient Receptor Potential (TRP) Channels

TRP channels are a superfamily of ion channels that play diverse roles in sensory transduction and other physiological processes, including the regulation of neuronal excitability. CBDV has been shown to interact with several members of the TRP channel family, notably TRPV1, TRPV2, and TRPA1. reading.ac.ukacs.orgnih.govresearchgate.netdrugbank.compa2online.orgacs.org These interactions involve both activation and subsequent desensitization of the channels. reading.ac.ukacs.orgnih.govresearchgate.netdrugbank.comacs.org

Activation and Desensitization of TRPV1 Channels: Implications for Neu neuronal Excitability

The transient receptor potential vanilloid 1 (TRPV1) channel, also known as the capsaicin (B1668287) receptor, is a ligand-gated ion channel permeable to cations, including calcium and sodium. reading.ac.ukpa2online.org It is widely recognized for its role in the detection and transduction of noxious stimuli, such as heat and pain. reading.ac.ukpa2online.org While predominantly expressed in peripheral sensory neurons, TRPV1 channels are also found in various regions of the central nervous system, including the hippocampus. reading.ac.ukacs.orgpa2online.org

Research indicates that CBDV dose-dependently activates TRPV1 channels. reading.ac.ukacs.orgnih.govresearchgate.netdrugbank.comacs.org Following activation, CBDV induces rapid desensitization of these channels upon repeated exposure. reading.ac.ukacs.orgnih.govresearchgate.netdrugbank.comacs.orgresearchgate.net This desensitization is a key mechanism by which prolonged activation of TRPV1 can lead to reduced neuronal activity. reading.ac.ukacs.orgresearchgate.netdrugbank.comresearchgate.net

TRPV1 channels have been implicated in the pathophysiology of several neurological disorders, particularly those characterized by neuronal hyperexcitability, such as epilepsy. reading.ac.ukacs.orgnih.govresearchgate.netdrugbank.comacs.org Changes in TRPV1 expression and phosphorylation have been associated with various neurological conditions. acs.org TRPV1 sensitization, often linked to phosphorylation, can contribute to increased neuronal firing. acs.org

The ability of CBDV to induce TRPV1 desensitization is considered a potential mechanism for its effects on neuronal hyperexcitability. reading.ac.ukacs.orgresearchgate.netdrugbank.comresearchgate.net By rendering the channel refractory to further stimulation, desensitization can reduce the influx of cations and subsequently decrease aberrant neuronal firing. reading.ac.ukacs.orgresearchgate.netdrugbank.comresearchgate.net Studies using in vitro models of epileptiform activity in hippocampal brain slices have shown that CBDV can reduce the amplitude and duration of epileptiform bursts, an effect potentially related to TRPV1 desensitization. reading.ac.ukacs.orgnih.govresearchgate.netacs.org This desensitization may involve the dephosphorylation of TRPV1 channels. acs.orgnih.govresearchgate.netresearchgate.net

Emerging research suggests a role for CBDV, mediated through TRPV1, in modulating postnatal neurogenesis. Studies on neural stem/progenitor cells (NSPCs) derived from the subventricular zone (SVZ) have shown that CBDV can promote cell survival, proliferation, and neuronal differentiation via a TRPV1-dependent mechanism. biorxiv.orgbohrium.comnih.gov This effect appears to involve the cell cycle exit of NSPCs, leading to neuronal differentiation. biorxiv.orgbohrium.comnih.gov Conversely, CBDV has been observed to inhibit oligodendrocyte differentiation and maturation in these models. biorxiv.orgbohrium.comnih.gov The modulation of NSPC fate by CBDV through TRPV1 highlights a potential avenue for its investigation in brain repair strategies. biorxiv.orgbohrium.comnih.gov

Table 1: Effects of CBDV on SVZ-derived Neural Stem/Progenitor Cells (NSPCs)

Cellular ProcessCBDV Effect (TRPV1-Dependent)
Cell SurvivalPromotion
Cell ProliferationPromotion
Neuronal DifferentiationPromotion
Oligodendrocyte DifferentiationInhibition
Oligodendrocyte MaturationInhibition

Based on findings in SVZ-derived NSPC cultures. biorxiv.orgbohrium.comnih.gov

Desensitization as a Mechanism for Reducing Neuronal Hyperexcitability

Modulation of TRPV2 and TRPA1 Channels

In addition to TRPV1, CBDV has also been shown to modulate other TRP channels, including TRPV2 and TRPA1. reading.ac.ukacs.orgnih.govresearchgate.netdrugbank.compa2online.orgacs.org Patch clamp analysis in transfected cells has demonstrated that CBDV can dose-dependently activate these channels. reading.ac.ukacs.orgnih.govresearchgate.netdrugbank.compa2online.orgacs.org Similar to its effects on TRPV1, CBDV can also induce rapid desensitization of TRPV2 channels upon repeated exposure. reading.ac.ukacs.orgresearchgate.netresearchgate.net The interaction with TRPA1, known as the "mustard oil receptor," which is involved in the sensation of pungent chemicals and pain, also involves activation by CBDV. reading.ac.ukacs.orgresearchgate.netdrugbank.compa2online.orgnih.gov

Evaluation of TRP Channel Interactions in Preclinical Models

The interactions of CBDV with TRP channels have been evaluated in various preclinical models. Studies utilizing patch clamp analysis in transfected human embryonic kidney (HEK293) cells overexpressing rat TRP channels (TRPV1, TRPV2, and TRPA1) have provided detailed insights into the dose-dependent activation and desensitization properties of CBDV on these channels. reading.ac.ukacs.orgnih.govresearchgate.netpa2online.orgacs.org Furthermore, investigations using hippocampal brain slices exposed to a magnesium-free solution, a model for epileptiform activity, have demonstrated the ability of CBDV to reduce neuronal hyperexcitability. reading.ac.ukacs.orgnih.govresearchgate.netacs.org While these effects are partially attributed to TRPV1 modulation, studies suggest that other mechanisms or TRP channels may also contribute to CBDV's effects in complex neuronal networks. reading.ac.ukacs.orgnih.govresearchgate.netacs.org Preclinical studies also explore the potential interactions of CBDV with other cannabinoids and their impact on TRP channels and related physiological effects. nih.govmdpi.com

Table 2: Summary of CBDV Interactions with Key TRP Channels

TRP ChannelInteraction TypeObserved Effects in vitro
TRPV1Activation & DesensitizationDose-dependent activation, rapid desensitization, reduced neuronal hyperexcitability in hippocampal slices. reading.ac.ukacs.orgnih.govresearchgate.netdrugbank.comacs.orgresearchgate.net
TRPV2Activation & DesensitizationDose-dependent activation, rapid desensitization. reading.ac.ukacs.orgresearchgate.netpa2online.orgacs.orgresearchgate.net
TRPA1ActivationDose-dependent activation. reading.ac.ukacs.orgresearchgate.netdrugbank.compa2online.orgacs.org

Based on various in vitro and preclinical studies. reading.ac.ukacs.orgnih.govresearchgate.netdrugbank.compa2online.orgacs.orgresearchgate.net

Modulation of the Endocannabinoid System (ECS) and Related Pathways

The endocannabinoid system (ECS) is a critical regulatory network comprising endogenous ligands (endocannabinoids), cannabinoid receptors (CB1 and CB2), and enzymes involved in endocannabinoid synthesis and degradation. nih.govfrontiersin.orgmdpi.comnih.gov CBDV interacts with components of the ECS and related pathways, contributing to its observed effects. baymedica.comnih.gov

Influence on Endocannabinoid Synthesis and Degradation

Endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG) and anandamide (B1667382) (AEA) are synthesized on demand and subsequently degraded by specific enzymes. mdpi.comtarsusmedicaleducation.commdpi.com Modulation of these enzymatic processes can significantly impact endocannabinoid tone. frontiersin.orgnih.gov

Inhibition of Diacylglycerol Lipase-α (DAGLα) and 2-Arachidonoylglycerol (2-AG) Synthesis

CBDV has been shown to inhibit the activity of diacylglycerol lipase-α (DAGLα). nih.govbaymedica.comdrugbank.com DAGLα is the primary enzyme responsible for the synthesis of the endocannabinoid 2-AG from diacylglycerol (DAG). nih.govdrugbank.commdpi.comtarsusmedicaleducation.comnih.gov By inhibiting DAGLα, CBDV can reduce the synthesis of 2-AG. nih.govbaymedica.comdrugbank.com While this interaction has been demonstrated, its precise clinical implications and contribution to CBDV's anticonvulsant activity are not yet fully clear. nih.govdrugbank.com

Cannabinoid Receptor (CB1 and CB2) Affinities and Activities

The classical cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors that mediate many of the physiological effects of cannabinoids. nih.govmdpi.comdrugbank.comnih.gov CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are more abundant in peripheral tissues and immune cells, although they are also present in the brain. nih.govmdpi.comfrontiersin.org

Investigation of CB1 Receptor Engagement and Non-Psychoactive Profile

Research indicates that CBDV exhibits low binding affinity for the CB1 receptor. baymedica.comnih.govresearchgate.netunife.it This low affinity is consistent with its non-psychoactive profile, as the psychoactive effects of cannabinoids are primarily mediated through CB1 receptor activation. baymedica.comresearchgate.netfrontiersin.org High concentrations of CBDV are typically required to stimulate CB1 receptor-coupled signaling pathways, such as the inhibition of cAMP synthesis or the recruitment of β-arrestin 2. researchgate.net Some studies suggest CBDV may act as a modulator of the endocannabinoid system rather than directly engaging CB1 receptors as a potent agonist or antagonist. researchgate.net

Interactions with G Protein-Coupled Receptors (GPCRs)

G protein-coupled receptors (GPCRs) represent a large superfamily of transmembrane receptors involved in diverse physiological processes. researchgate.netub.edu Beyond the classical cannabinoid receptors, CBDV has been shown to interact with other GPCRs, contributing to its pharmacological profile. baymedica.comnih.govmdpi.com For instance, CBDV has been reported to act as an antagonist of GPR55. baymedica.comnih.gov GPR55 is considered a putative cannabinoid receptor and is involved in various physiological functions, including pain perception and immune responses. baymedica.comnih.govmdpi.com These interactions with non-cannabinoid GPCRs highlight the multifaceted nature of CBDV's molecular pharmacology.

Inverse Agonism of GPR6
CompoundGPR6 ActivityEffect on β-arrestin2 RecruitmentConcentration Range
CannabidivarinInverse AgonistSignificant InhibitionMicromolar
Cannabidiol (CBD)Inverse AgonistSignificant InhibitionNot specified
WIN55212-2Inverse AgonistSignificant InhibitionNot specified
SR141716AInverse AgonistSignificant InhibitionNot specified
SR144528Inverse AgonistSignificant InhibitionNot specified

*Based on research findings frontiersin.org.

Antagonism and Inhibition of GPR55 Signaling

CBDV also functions as an antagonist of GPR55 baymedica.commdpi.com. GPR55 is another G protein-coupled receptor that has been implicated in various physiological processes, including pain perception, inflammation, and neurological pathways baymedica.comtocris.comwikipedia.org. CBDV's interaction with GPR55 can lead to the inhibition of signaling mediated by this receptor frontiersin.org. For instance, binding of CBDV to GPR55 has been shown to stimulate ERK1/2 phosphorylation and inhibit LPS-mediated signaling effects occurring through the GPR55 receptor frontiersin.org. This antagonistic action at GPR55 is comparable to that observed with Δ9-THC frontiersin.org. Selective GPR55 antagonists have been identified and studied for their ability to block GPR55-mediated responses, such as calcium signaling and transcription factor activation tocris.comwikipedia.org.

CompoundTargetActivityEffect
This compoundGPR55AntagonistStimulates ERK1/2 phosphorylation, Inhibits LPS-mediated signaling
CID 16020046GPR55AntagonistInhibits LPI-induced Ca2+ signaling, ERK1/2 phosphorylation, and GPR55-mediated transcription factor activation
ML 193GPR55AntagonistPotent and selective antagonism

*Based on research findings frontiersin.orgtocris.comwikipedia.orgtocris.com.

Indirect Influences on Endocannabinoid Homeostasis

While CBDV shows low affinity for classical cannabinoid receptors like CB1, it may indirectly influence endocannabinoid signaling baymedica.com. One proposed mechanism is the inhibition of diacylglycerol lipase-α (DAGLα), the primary enzyme responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) nih.govdrugbank.com. Inhibition of DAGLα by CBDV could potentially alter the levels of 2-AG, thereby indirectly affecting the endocannabinoid system nih.govdrugbank.com. However, the clinical implications of this interaction and its contribution to CBDV's observed effects, such as anticonvulsant activity, are not yet fully clear nih.govdrugbank.com. Additionally, some research suggests that CBDV might indirectly affect cannabinoid receptor signaling by inhibiting the cellular uptake of anandamide (AEA), another key endocannabinoid mdpi.com.

Interaction with Neurotransmitter Systems and Ion Channels

Modulation of GABAergic Neurotransmission: GABAA Receptor Activity

This compound has been investigated for its modulation of GABAergic neurotransmission, primarily through its interaction with GABAA receptors mdpi.comnih.gov. GABAA receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission in the central nervous system nih.govucl.ac.uk. They are crucial targets for managing conditions characterized by neuronal hyperexcitability, such as epilepsy nih.govucl.ac.uk. Studies using whole-cell patch-clamp recordings in HEK293 cells expressing different GABAA receptor subtypes, including common isoforms, have revealed a transient potentiation of GABA-mediated currents in the presence of CBDV ucl.ac.ukucl.ac.uk. This potentiation was found to be independent of the GABAA receptor γ2 subunit and the benzodiazepine (B76468) binding site ucl.ac.uk. Furthermore, CBDV has been shown to potentiate δ-containing GABAA receptors, which are involved in tonic inhibition ucl.ac.ukucl.ac.uk. While in vitro studies suggest a direct enhancement of GABAA receptor function by CBDV, research in acute hippocampal slices from mice showed a slight inhibitory effect of CBDV on GABAergic currents in CA1 pyramidal neurons, contrasting with the HEK293 cell data ucl.ac.ukucl.ac.uk. Despite some conflicting findings across different experimental models, the modulation of inhibitory receptors like GABAA receptors is considered a plausible mechanism underlying the anticonvulsant properties of CBDV mdpi.comnih.govucl.ac.ukucl.ac.uk.

CompoundTargetObserved Effect on GABAA Receptor Activity (in vitro, HEK293 cells)Observed Effect on GABAergic Currents (in acute hippocampal slices)
This compoundGABAA ReceptorTransient potentiation of GABA-mediated currents, Potentiation of δ-containing receptorsSlight inhibitory effect in CA1 pyramidal neurons
Cannabidiol (CBD)GABAA ReceptorTransient potentiation of GABA-mediated currents, Potentiation of δ-containing receptorsNo effect in CA1 pyramidal neurons

*Based on research findings ucl.ac.ukucl.ac.uk.

The molecular actions of CBDV extend beyond the classical cannabinoid receptors, involving interactions with a range of targets that influence cellular signaling and neuronal activity.

Inverse Agonism of GPR6
CompoundGPR6 ActivityEffect on β-arrestin2 RecruitmentConcentration Range
This compoundInverse AgonistSignificant InhibitionMicromolar
Cannabidiol (CBD)Inverse AgonistSignificant InhibitionNot specified
WIN55212-2Inverse AgonistSignificant InhibitionNot specified
SR141716AInverse AgonistSignificant InhibitionNot specified
SR144528Inverse AgonistSignificant InhibitionNot specified

*Based on research findings frontiersin.org.

Antagonism and Inhibition of GPR55 Signaling

CBDV has also been identified as an antagonist of GPR55 baymedica.commdpi.com. GPR55 is a G protein-coupled receptor that plays roles in diverse physiological processes, including pain perception, inflammation, and the modulation of neurological pathways baymedica.comtocris.comwikipedia.org. CBDV's interaction with GPR55 results in the inhibition of signaling cascades mediated by this receptor frontiersin.org. For example, studies have shown that CBDV binding to GPR55 can stimulate ERK1/2 phosphorylation and inhibit LPS-mediated signaling effects that occur via GPR55 frontiersin.org. This antagonistic activity at GPR55 is similar to that of Δ9-THC frontiersin.org. Selective GPR55 antagonists have been developed and investigated for their capacity to block GPR55-mediated responses, such as intracellular calcium mobilization and the activation of transcription factors tocris.comwikipedia.org.

CompoundTargetActivityEffect
This compoundGPR55AntagonistStimulates ERK1/2 phosphorylation, Inhibits LPS-mediated signaling
CID 16020046GPR55AntagonistInhibits LPI-induced Ca2+ signaling, ERK1/2 phosphorylation, and GPR55-mediated transcription factor activation
ML 193GPR55AntagonistPotent and selective antagonism

*Based on research findings frontiersin.orgtocris.comwikipedia.orgtocris.com.

Indirect Influences on Endocannabinoid Homeostasis

Although CBDV exhibits low binding affinity for the classical cannabinoid receptors, CB1 and CB2, it may indirectly impact the endocannabinoid system's homeostasis baymedica.com. One proposed mechanism involves the inhibition of diacylglycerol lipase-α (DAGLα), an enzyme primarily responsible for synthesizing the endocannabinoid 2-arachidonoylglycerol (2-AG) nih.govdrugbank.com. By inhibiting DAGLα, CBDV could potentially alter the cellular concentrations of 2-AG, thereby indirectly modulating endocannabinoid signaling nih.govdrugbank.com. However, the precise clinical relevance of this interaction and its contribution to CBDV's observed effects, such as its anticonvulsant properties, require further clarification nih.govdrugbank.com. Some evidence also suggests that CBDV might indirectly influence cannabinoid receptor signaling by impeding the cellular uptake of anandamide (AEA), another significant endocannabinoid mdpi.com.

Interaction with Neurotransmitter Systems and Ion Channels

CBDV's pharmacological profile includes interactions with key components of neurotransmitter systems and various ion channels, contributing to its effects on neuronal activity.

Modulation of GABAergic Neurotransmission: GABAA Receptor Activity

This compound's modulation of GABAergic neurotransmission, particularly its effects on GABAA receptors, has been a subject of research mdpi.comnih.gov. GABAA receptors are crucial ligand-gated ion channels that mediate fast inhibitory neurotransmission in the central nervous system nih.govucl.ac.uk. They are significant therapeutic targets for conditions like epilepsy, which are characterized by excessive neuronal excitation nih.govucl.ac.uk. In vitro studies using whole-cell patch-clamp recordings in HEK293 cells expressing different GABAA receptor subtypes, including prevalent isoforms, have demonstrated a transient potentiation of GABA-mediated currents in the presence of CBDV ucl.ac.ukucl.ac.uk. This potentiation was found to be independent of the GABAA receptor γ2 subunit and the benzodiazepine binding site ucl.ac.uk. Furthermore, CBDV has been shown to potentiate δ-containing GABAA receptors, which are known to mediate tonic inhibition ucl.ac.ukucl.ac.uk. However, studies in acute hippocampal slices from mice have presented contrasting results, showing a slight inhibitory effect of CBDV on GABAergic currents in CA1 pyramidal neurons ucl.ac.ukucl.ac.uk. Despite these variations across experimental models, the modulation of inhibitory receptors like GABAA receptors is considered a plausible mechanism contributing to CBDV's anticonvulsant effects mdpi.comnih.govucl.ac.ukucl.ac.uk.

CompoundTargetObserved Effect on GABAA Receptor Activity (in vitro, HEK293 cells)Observed Effect on GABAergic Currents (in acute hippocampal slices)
This compoundGABAA ReceptorTransient potentiation of GABA-mediated currents, Potentiation of δ-containing receptorsSlight inhibitory effect in CA1 pyramidal neurons
Cannabidiol (CBD)GABAA ReceptorTransient potentiation of GABA-mediated currents, Potentiation of δ-containing receptorsNo effect in CA1 pyramidal neurons

*Based on research findings ucl.ac.ukucl.ac.uk.

Impact on Calcium Homeostasis and T-Type Voltage-Gated Ca²⁺ Channels

Voltage-gated calcium channels (VGCCs) play a crucial role in regulating neuronal excitability and neurotransmitter release mdpi.comnih.gov. T-type calcium channels (Cav3) are a family of low-voltage-activated channels (Cav3.1, Cav3.2, and Cav3.3) that are activated by small membrane depolarizations and are critical for neuronal firing and processes like slow-wave sleep mdpi.comnih.gov. These channels are implicated in conditions such as epilepsy and pain mdpi.comnih.gov.

Research indicates that CBDV, similar to CBD and other cannabinoids, can inhibit T-type calcium channels nih.govmdpi.comnih.govfrontiersin.orgnih.gov. Studies using recombinant human T-type calcium channels in HEK293 cells have shown that CBDV, along with cannabigerolic acid (CBGA), can inhibit Cav3.1 and Cav3.2 channels at low micromolar concentrations frontiersin.org. Specifically, CBDV and CBGVA inhibited calcium entry in cells expressing Cav3.2 by 80 ± 6% and 91 ± 3%, respectively, at a concentration of 10 µM in a FLIPR assay frontiersin.org.

CompoundTarget ChannelConcentration% Inhibition of Ca²⁺ EntryReference
CBDVCav3.210 µM80 ± 6% frontiersin.org
CBGVACav3.210 µM91 ± 3% frontiersin.org
NNC550396Cav3.210 µM89 ± 2% frontiersin.org
NNC550396Cav3.310 µM89 ± 2% frontiersin.org

Further patch-clamp electrophysiology studies investigating the effects of CBDV and CBGVA on Cav3.1 channels revealed that both compounds displayed use-dependent blockade of Cav3.1 current and exhibited higher inhibition in a slow inactivated state compared to a fast inactivated state frontiersin.org. While CBGVA negatively shifted the half-inactivation voltage of Cav3.1 at 5 µM, CBDV did not affect either the fast inactivation or activation states in this specific study frontiersin.org. The preferential inhibition of Cav3.1 channels in a slow inactivation state by CBDV and CBGVA is similar to observations with CBD frontiersin.org. This mechanism, which potentially reduces neuronal excitability, may contribute to the anticonvulsant properties of these cannabinoids frontiersin.org. The interaction with T-type calcium channels is considered a potential mechanism by which CBDV may reduce neuronal hyperexcitability associated with epileptic activity and seizures drugbank.com.

CBDV has also been shown to activate and desensitize transient receptor potential (TRP) channels, specifically TRPV1, TRPV2, and TRPA1, in a dose-dependent manner in vitro drugbank.comresearchgate.net. Desensitization of these ion channels is another potential mechanism contributing to the reduction of neuronal hyperexcitability drugbank.com.

Other Receptor and Enzyme Interactions

Beyond calcium channels, CBDV interacts with other molecular targets, including nuclear receptors.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors (PPARα, PPARβ/δ, and PPARγ) that function as ligand-inducible transcription factors regulating the expression of genes involved in metabolism, inflammation, and cell differentiation researchgate.netmdpi.comnih.gov. Growing evidence suggests that cannabinoids, including CBD and potentially CBDV, can interact with PPARs projectcbd.orgresearchgate.netmdpi.comnih.govfrontiersin.orgmdpi.com.

While much of the research on cannabinoid interaction with PPARs has focused on CBD and THC, studies suggest that minor cannabinoids, including CBDV, may also activate these receptors nih.govfrontiersin.org. In vitro reporter assays have indicated that several minor cannabinoids, including acidic forms like CBDA and CBGA, can activate PPARα and PPARγ nih.govfrontiersin.org. Although direct, detailed studies specifically characterizing CBDV's agonistic activity at individual PPAR subtypes (PPARα, PPARβ/δ, PPARγ) are less extensively documented compared to CBD, the broader understanding of cannabinoid-PPAR interactions suggests this as a potential area of CBDV's molecular pharmacology researchgate.netmdpi.comnih.govfrontiersin.org. The activation of PPARs by cannabinoids is considered a potential mechanism for their anti-inflammatory and immunomodulatory properties researchgate.netnih.govresearchgate.net.

The interaction between cannabinoids and PPARs can occur through various mechanisms, including direct binding, activation by cannabinoid metabolites, indirect activation via downstream signaling cascades from G protein-coupled receptors, and transport of cannabinoids to PPARs via fatty acid-binding proteins researchgate.net.

Receptor SubtypeKnown Cannabinoid Agonists (Examples)Potential CBDV InteractionReference
PPARαAEA, OEA, WIN 55212-2Potential nih.govresearchgate.net
PPARγTHC, CBD, AEA, CBG, CBDA, THCAPotential nih.govfrontiersin.org
PPARβ/δLimited direct evidence for cannabinoidsPotential nih.gov

Further research is needed to fully elucidate the specific binding affinities and functional consequences of CBDV's interaction with each PPAR subtype.

Preclinical Research on Therapeutic Potential of Cannabidivarin

Neurodevelopmental and Neurological Disorders

Emerging evidence suggests that CBDV may hold promise for treating certain neurodevelopmental and neurological conditions, including epilepsy and Autism Spectrum Disorder (ASD). nih.govgreenpharms.comsanobiotec.com

Epilepsy and Seizure Disorders

Epilepsy is a common neurological disorder characterized by recurrent seizures, with a significant proportion of cases, particularly in neonates and children, being resistant to existing anti-seizure drugs (ASDs). nih.govnih.gov Preclinical studies have investigated CBDV's potential as an anticonvulsant agent.

Studies in various rodent models have demonstrated the anticonvulsant effects of CBDV. CBDV has shown efficacy in models such as maximal electroshock (MES), audiogenic seizures (AS), pentylenetetrazole (PTZ)-induced seizures, and DMCM-evoked seizures. mdpi.comreading.ac.uknih.govmdpi.com

In P10 rats, CBDV suppressed seizures specifically in the PTZ model. nih.govresearchgate.net At P20, CBDV demonstrated broader efficacy, suppressing seizures in the PTZ, DMCM, and MES models. nih.govresearchgate.net One study reported that 100% of P20 animals were protected against MES-induced seizures by CBDV. nih.gov

In adult animal models, CBDV (at doses ≥ 50 mg/kg) has been shown to suppress seizures in MES, audiogenic, and PTZ models. reading.ac.uknih.gov For instance, in the MES model, fewer mice exhibited hindlimb extension after receiving 100 or 200 mg/kg CBDV compared to the vehicle group. nih.gov In the audiogenic seizure model, CBDV (200 mg/kg) completely prevented tonic-clonic convulsions. nih.gov

CBDV has also been evaluated in combination with commonly used AEDs. In the pilocarpine (B147212) model, where CBDV alone showed limited effect, it significantly attenuated seizures when administered with valproate or phenobarbital. reading.ac.uknih.gov

Here is a summary of CBDV's anticonvulsant efficacy in various animal models:

Animal ModelSpeciesAge (Postnatal Day)CBDV Dose Range (mg/kg)Observed EffectSource
Pentylenetetrazole (PTZ)RatP1050–200Seizure suppression nih.govresearchgate.net
Pentylenetetrazole (PTZ)RatP2050–200Seizure suppression nih.govresearchgate.net
Pentylenetetrazole (PTZ)RatAdult≥100Anticonvulsant effects, reduced seizure severity, delayed onset, reduced mortality mdpi.comreading.ac.uk
DMCM-evoked seizuresRatP2050–200Seizure suppression, efficacy against clonic seizures nih.govnih.govresearchgate.net
Maximal Electroshock (MES)RatP2050–200Seizure suppression, particularly against tonic seizures, 100% protection at certain doses nih.govnih.govresearchgate.net
Maximal Electroshock (MES)MouseAdult≥100Significant anticonvulsant effect, reduced hindlimb extension reading.ac.uknih.gov
Audiogenic seizuresMouseAdult≥50Significant anticonvulsant effect, complete prevention of tonic-clonic convulsions reading.ac.uknih.gov
Pilocarpine-inducedRatAdult50–200No effect alone, attenuated seizures when co-administered with VPA or PB reading.ac.uknih.gov

In addition to in vivo studies, CBDV has been shown to reduce neuronal hyperexcitability and epileptiform activity in in vitro models. Using multi-electrode arrays (MEAs) on rat hippocampal brain slices, CBDV (at concentrations of 1-100 μM) significantly decreased the amplitude and duration of epileptiform local field potentials (LFPs) induced by Mg2+-free artificial cerebrospinal fluid (aCSF) or 4-aminopyridine (B3432731) (4-AP). reading.ac.ukreading.ac.uknih.govresearchgate.net

The effects of CBDV on LFP frequency varied depending on the model; it increased frequency in the Mg2+-free model but decreased it in the 4-AP model. reading.ac.uk The CA3 region of the hippocampus appeared more resistant to the effects of CBDV compared to the dentate gyrus (DG) or CA1. reading.ac.ukresearchgate.net

CBDV's in vitro effects on epileptiform activity may involve the activation and desensitization of transient receptor potential vanilloid 1 (TRPV1) channels, although its effects in the Mg2+-free model are not solely mediated by TRPV1 activation. reading.ac.uknih.gov

The anticonvulsant effects of CBDV have been observed to be both age- and model-dependent, particularly in developing animals. nih.govresearchgate.net In P10 rats, efficacy was limited to the PTZ model, while in P20 rats, CBDV was effective across multiple models (PTZ, DMCM, and MES). nih.govresearchgate.net This age-dependent difference in efficacy may be related to developmental increases in the expression of targets like the TRPV1 receptor, which has been suggested to play a role in CBDV's anticonvulsant effects. nih.govnih.govresearchgate.net Genetic deletion of the TRPV1 receptor in P20 mice attenuated the anticonvulsant effects of CBDV. nih.govnih.govresearchgate.net

Preclinical studies have also investigated the potential neuroprotective effects of CBDV, particularly in the context of early life seizures which can lead to neuronal damage. CBDV treatment generally avoided inducing neuronal degeneration in immature rats in seizure models. nih.govnih.govresearchgate.net This suggests a potentially favorable safety profile for the developing brain compared to some existing ASDs that can induce apoptosis and impair synaptic development. nih.govnih.gov

Age- and Model-Dependent Anticonvulsant Profiles

Autism Spectrum Disorder (ASD) Models

Autism Spectrum Disorder (ASD) is a neurodevelopmental condition characterized by impairments in social communication and interaction, along with restricted or repetitive behaviors. nih.govgreenpharms.com Preclinical research in animal models has explored the potential of CBDV for addressing ASD-like behaviors.

In male rats prenatally exposed to valproic acid (VPA), a model used to study ASD-like behaviors, CBDV treatment has shown beneficial effects. nih.gov CBDV was investigated using both symptomatic and preventative treatment schedules. nih.gov

In symptomatic rats, CBDV was reported to recover social impairments, social novelty preference, short-term memory deficits, repetitive behaviors, and hyperlocomotion. nih.gov Preventative treatment with CBDV reduced sociability and social novelty deficits, short-term memory impairments, and hyperlocomotion, although it did not affect stereotypies. nih.gov The most significant efficacy was observed at a dose of 20 mg/kg for both treatment schedules in this model. nih.gov

Preclinical studies suggest that CBDV may improve social behavior, motor coordination, and short-term memory while reducing irritability and repetitive movements in animal models of ASD. greenpharms.com These findings provide preclinical evidence supporting the potential of CBDV to ameliorate behavioral abnormalities resembling core and associated symptoms of ASD. nih.gov At a neurochemical level, symptomatic CBDV treatment in VPA-exposed rats restored hippocampal endocannabinoid signaling and reduced neuroinflammation. nih.gov

CBDV has also shown promise in animal models of Rett syndrome, a condition with some overlap with ASD, by reducing motor impairments and cognitive deficits. nih.govsanobiotec.com

Here is a summary of CBDV's effects in the prenatal VPA exposure rat model of ASD:

Behavior/SymptomTreatment ScheduleObserved Effect of CBDV (20 mg/kg)Source
Social impairmentsSymptomaticRecovery nih.gov
Social novelty preferenceSymptomaticRecovery nih.gov
Short-term memory deficitsSymptomaticRecovery nih.gov
Repetitive behaviorsSymptomaticRecovery nih.gov
HyperlocomotionSymptomaticPrevention nih.gov
Sociability deficitsPreventativeReduction nih.gov
Social novelty deficitsPreventativeReduction nih.gov
Short-term memory impairmentsPreventativeReduction nih.gov
HyperlocomotionPreventativeReduction nih.gov
StereotypiesPreventativeNo effect nih.gov
Amelioration of Core Autism-Like Behaviors (e.g., social impairments, repetitive behaviors)

In VPA-exposed rats, symptomatic treatment with CBDV has been shown to recover social impairments, deficits in social novelty preference, and repetitive behaviors. nih.govresearchgate.net Preventative treatment with CBDV also reduced deficits in sociability and social novelty preference. nih.govresearchgate.net The efficacy of CBDV in ameliorating these behaviors appears to be dose-dependent and can vary based on the treatment schedule (symptomatic vs. preventative). nih.govresearchgate.net

Table 1: Effects of CBDV on Autism-Like Behaviors in VPA-Exposed Rats

BehaviorSymptomatic Treatment (20 mg/kg)Preventative Treatment (20 mg/kg)
Social ImpairmentsRecoveredReduced Deficits
Social Novelty PreferenceRecoveredReduced Deficits
Repetitive BehaviorsRecoveredIneffective
HyperlocomotionRecoveredNormalized
Short-Term Memory DeficitsRecoveredImproved

Data based on preclinical studies in VPA-exposed rats. nih.govresearchgate.net

Restoration of Hippocampal Endocannabinoid System and Glial Alterations

Dysregulations in the endocannabinoid system and neuroinflammatory markers in the hippocampus have been implicated in the development of some ASD phenotypes in the VPA model. nih.govresearchgate.net Preclinical studies have demonstrated that symptomatic CBDV treatment can restore these alterations. nih.govresearchgate.netimrpress.com Specifically, prenatal VPA exposure increased levels of the CB1 receptor, FAAH, and MAGL, enhanced GFAP, CD11b, and TNFα levels, and triggered microglia activation in the hippocampus. nih.govresearchgate.net CBDV treatment restored all of these alterations. nih.govresearchgate.net

Table 2: Impact of CBDV on Hippocampal Neurochemical Markers in VPA-Exposed Rats

MarkerVPA ExposureCBDV Treatment (Symptomatic)
CB1 ReceptorIncreasedRestored
FAAHIncreasedRestored
MAGLIncreasedRestored
GFAPEnhancedRestored
CD11bEnhancedRestored
TNFαEnhancedRestored
Microglia ActivationTriggeredRestored

Data based on preclinical studies in VPA-exposed rats. nih.govresearchgate.net

Impact on Social Communication and Engagement Deficits

Social communication and engagement deficits are core symptoms of ASD. nih.govresearchgate.netnih.gov Preclinical research suggests that CBDV may have the potential to improve social behaviors. This compound.com Studies in VPA-exposed rats showed that CBDV treatment recovered deficits in sociability and social novelty preference. nih.govresearchgate.net While research is ongoing, CBDV's influence on neurotransmitter systems crucial for social behavior, such as serotonin (B10506) and dopamine, may contribute to enhancing the brain's capacity for social processing and emotional regulation. This compound.com

Anxiolytic Effects in Social Contexts

Social anxiety can significantly impact social interaction in individuals with ASD. This compound.com While much of the research on the anxiolytic effects of cannabinoids has focused on CBD, preclinical evidence suggests that CBDV may also possess anxiolytic properties. neurogan.comresearchgate.net Preliminary studies indicate that CBDV could potentially reduce physiological responses to stress and anxiety, which might improve social confidence and interaction skills. This compound.com

Improvement in Irritability and Repetitive Behaviors

Repetitive behaviors are a characteristic symptom of ASD. nih.govresearchgate.netnih.gov Preclinical studies in VPA-exposed rats have shown that symptomatic treatment with CBDV recovered repetitive self-grooming behavior. nih.govresearchgate.net CBDV is also being investigated for its potential impact on irritability in individuals with ASD. nih.govdtic.mil

Rett Syndrome (RTT) Models

Rett syndrome is a neurodevelopmental disorder with some overlapping symptoms with ASD. nih.govresearchgate.net Preclinical studies using mouse models of Rett syndrome have investigated the therapeutic potential of CBDV. dtic.milresearchgate.netrettsyndromenews.com

Rescue of Motor and Cognitive Deficits

Studies in Mecp2 mutant mice, a model of Rett syndrome, have shown that CBDV treatment can rescue motor impairments and cognitive deficits. researchgate.netrettsyndromenews.com Chronic administration of CBDV rescued behavioral alterations and brain atrophy in these mice. researchgate.net CBDV completely rescued memory deficits and delayed the appearance of neurological and motor defects in male Mecp2 mutant mice. rettsyndromenews.com The beneficial effects on memory deficits were durable, lasting through advanced stages of the disease. rettsyndromenews.com

Table 3: Effects of CBDV in Rett Syndrome Mouse Models

DeficitCBDV Treatment Outcome
Motor ImpairmentsRescued/Delayed
Cognitive DeficitsRescued
Memory DeficitsRescued
Behavioral AlterationsRescued
Brain AtrophyRescued

Data based on preclinical studies in Rett syndrome mouse models. researchgate.netrettsyndromenews.com

Impact on Brain Atrophy and Sociability

Preclinical studies using mouse models of Rett syndrome (MECP2 mutant mice) have investigated the impact of CBDV on brain atrophy and sociability deficits. Chronic treatment with CBDV has been shown to rescue behavioral alterations and brain atrophy in these models. researchgate.netuniroma1.it Specifically, studies have reported that CBDV administration restored the compromised general health status, sociability, and brain weight in MECP2-308 mouse models. researchgate.netmdpi.com CBDV treatment was found to improve sociability in these mice. researchgate.netmdpi.comresearchgate.net

Restoration of CB1 and CB2 Receptor Levels in MECP2 Knockout Models

In MECP2 knockout mice, deletion of the Mecp2 gene upregulates the levels of CB1 and CB2 receptors in the brain. researchgate.netnih.gov Research indicates that treatment with CBDV can restore these increased CB1 and CB2 receptor levels back to normal in Mecp2 mutant mice. researchgate.netnih.gov This restoration of endocannabinoid system components is associated with the beneficial effects observed in these models. researchgate.net

Fragile X Syndrome (FXS) Models

Preclinical studies in rodent models of Fragile X Syndrome (FXS), such as the Fmr1-KO mouse model, have explored the potential of CBDV. pharmabinoid.eunorml.orgnih.gov

Prevention of Neurobehavioral Abnormalities

Early administration of CBDV has shown promise in preventing neurobehavioral abnormalities associated with the Fmr1-KO mouse model of FXS. pharmabinoid.eunorml.orgnih.gov Investigators reported that CBDV administration during adolescence prevented cognitive and behavioral changes in these mice. norml.org This suggests CBDV's potential in addressing developmental problems linked to FXS. pharmabinoid.eu The timing and duration of treatment appear to be critical for ensuring the beneficial effects of CBDV in this context. norml.org

Modulation of Inflammatory Brain Markers

Studies have investigated the ability of CBDV to modulate altered expression patterns of inflammatory and plasticity markers in the brain regions affected in FXS, such as the hippocampus and prefrontal cortex. nih.gov Some research indicates that CBDV can modulate the expression of inflammatory markers like TNFα and CD11b, which were previously shown to be affected in other animal models of developmental pathologies. nih.gov A study in 2022 confirmed that MD2 is a direct binding target of CBDV for its anti-neuroinflammatory effects, highlighting its potential in treating neuroinflammatory conditions where inflammation is a contributing factor. pharmabinoid.eunih.gov

Prader-Willi Syndrome (PWS)

Research is ongoing into the potential therapeutic use of CBDV for Prader-Willi Syndrome (PWS), a complex genetic condition. pharmabinoid.eusemanticscholar.orgfpwr.org A proposed treatment study of CBDV versus placebo in children and adolescents with PWS is underway to investigate its effectiveness in this pediatric context. pharmabinoid.eusemanticscholar.org This research aims to provide insights into CBDV's potential in managing symptoms associated with PWS, such as irritable behavior. semanticscholar.org

Pain and Inflammation

Preclinical research suggests that CBDV may have potential in managing pain and inflammation. nih.govwebmd.comresearchgate.netmdpi.com Early research indicates that CBDV might reduce the activity of certain nerve cells involved in swelling (inflammation) and pain. webmd.com CBDV has been found to counteract intestinal inflammation in mice and cytokine expression in biopsies from pediatric patients with ulcerative colitis. webmd.com Furthermore, CBDV has been shown to alleviate neuroinflammation by targeting the TLR4 co-receptor MD2. nih.gov This interaction with MD2 confirms it as a direct binding target for CBDV's anti-neuroinflammatory effects. nih.gov Studies have also indicated that CBDV can improve morphine-mediated analgesia, potentially by inhibiting chronic morphine-induced glial activation and pro-inflammatory factors in the nucleus accumbens. nih.gov CBDV has demonstrated analgesic effects in both acute and tonic phases of pain in animal models. nih.gov

Counteraction of Intestinal Inflammation (e.g., Ulcerative Colitis)

CBDV has demonstrated the ability to counteract intestinal inflammation in preclinical models, including those mimicking ulcerative colitis (UC) nih.govunits.it. In a study using mice with dinitrobenzenesulfonic acid (DNBS)-induced colitis, oral administration of CBDV attenuated signs of inflammation, such as neutrophil infiltration and intestinal permeability nih.govunits.it. This effect was found to be sensitive to a transient receptor potential ankyrin 1 (TRPA1) antagonist, suggesting a role for TRPA1 in mediating CBDV's anti-inflammatory actions in the gut nih.govunits.it. Furthermore, CBDV lessened cytokine expression in colonic biopsies from pediatric patients with active UC, a condition where TRPA1 was found to be upregulated nih.govunits.it.

Influence on Cytokine Expression and Gut Microbiota Dysregulation

Research highlights CBDV's influence on cytokine expression and its potential to alter gut microbiota dysregulation associated with colitis nih.govunits.it. In the murine model of DNBS-induced colitis, orally administered CBDV at a dose of 3 mg/kg decreased the colonic mRNA levels of pro-inflammatory cytokines, specifically interleukin-1β (IL-1β) and interleukin-6 (IL-6), as well as the chemokine monocyte chemoattractant protein-1 (MCP-1) units.it. However, it did not modify the levels of the anti-inflammatory cytokine IL-10 units.it. Beyond cytokine modulation, CBDV also altered the dysregulation of gut microbiota observed in the colitis model nih.govunits.it.

The following table summarizes some of the observed effects of CBDV on inflammatory markers in preclinical studies:

Inflammatory MarkerEffect of CBDV in Murine Colitis Model (DNBS-induced)Effect of CBDV in Pediatric UC BiopsiesReference
Neutrophil infiltrationAttenuatedNot specified nih.govunits.it
Intestinal permeabilityAttenuatedNot specified nih.govunits.it
IL-1β mRNA levelsDecreasedLessened expression nih.govunits.it
IL-6 mRNA levelsDecreasedLessened expression nih.govunits.it
MCP-1 mRNA levelsDecreasedNot specified nih.govunits.it
IL-10 mRNA levelsNot modifiedNot specified units.it
Gut microbiota compositionAltered dysregulationNot specified nih.govunits.it

CBDV has also been identified as an antagonist of Toll-like receptor 4 (TLR4), a pattern-recognition receptor involved in regulating immune cell activation and inflammation nih.gov. In vitro studies showed that CBDV directly bound to the TLR4 co-receptor myeloid differentiation protein 2 (MD2) nih.gov. This binding decreased MD2 stability and restrained the activation of TLR4 signaling pathways, including NF-κB and MAPKs, thereby blocking the production of pro-inflammatory factors such as nitric oxide (NO), IL-1β, IL-6, and TNF-α nih.gov.

Antinociceptive Potential

Preclinical investigations have explored the antinociceptive (pain-relieving) potential of CBDV nih.gov. Studies have indicated that CBDV can potentiate morphine-induced antinociception in the hot plate test nih.gov. Furthermore, CBDV attenuated morphine analgesic tolerance in the formalin test by specifically inhibiting chronic morphine-induced glial activation and the expression of pro-inflammatory factors in the nucleus accumbens nih.gov. This suggests that CBDV may have potential in pain management, particularly in addressing aspects of opioid tolerance and neuroinflammation associated with chronic pain nih.gov.

Other Investigated Areas

Beyond its anti-inflammatory and antinociceptive effects, preclinical research has delved into other potential therapeutic applications of CBDV.

Potential Anti-Nausea Effects

Early studies have suggested CBDV's potential as an anti-nausea agent realmofcaring.orgnih.govresearchgate.net. Research using rodent models of conditioned nausea has shown that CBDV can reduce conditioned gaping, a behavior indicative of nausea nih.govresearchgate.net. At a high dose (200 mg/kg), CBDV suppressed lithium chloride (LiCl)-induced conditioned gaping in rats nih.govresearchgate.net. These actions of CBDV were found to be not consistent with CB1 receptor antagonism and the compound was found to be devoid of inverse agonist properties nih.gov. Further experiments are considered warranted to fully determine the mechanism of action underlying the anti-nausea effects of CBDV nih.gov.

Modulation of Postnatal Neurogenesis and Brain Repair Strategies

CBDV has been investigated for its role in modulating postnatal neurogenesis, the process by which new neurons are generated after birth bohrium.comscienceopen.combiorxiv.orgnih.govbiorxiv.org. Research focusing on the subventricular zone (SVZ), a region of the brain where postnatal neurogenesis occurs, has explored CBDV's effects on neural stem/progenitor cells (NSPCs) bohrium.comscienceopen.combiorxiv.orgnih.govbiorxiv.org.

Studies using neurosphere assays with SVZ-derived NSPCs have shown that CBDV can promote cell survival, cell proliferation, and neuronal differentiation through a TRP vanilloid 1 (TRPV1)-dependent mechanism bohrium.combiorxiv.orgnih.govbiorxiv.org. Pulse-chase experiments indicated that CBDV-induced neuronal differentiation resulted from the cell cycle exit of NSPCs bohrium.combiorxiv.orgnih.gov. Conversely, CBDV was found to inhibit oligodendrocyte differentiation and maturation bohrium.combiorxiv.orgnih.gov.

Single-cell calcium imaging revealed that CBDV-responsive cells displayed a two-phase calcium influx profile, with the initial phase dependent on TRPV1 activation bohrium.combiorxiv.orgnih.govbiorxiv.org. These findings suggest a novel neurogenic potential of CBDV mediated via TRPV1 modulation bohrium.combiorxiv.orgnih.govbiorxiv.org. This research paves the way for future studies on neural stem cells and potential brain repair strategies by exploring CBDV as a therapeutic target bohrium.comscienceopen.combiorxiv.orgnih.gov.

The following table summarizes the observed effects of CBDV on NSPCs in preclinical studies:

NSPC ProcessEffect of CBDVMechanism InvolvedReference
Cell survivalPromotedTRPV1-dependent bohrium.combiorxiv.orgnih.gov
Cell proliferationPromotedTRPV1-dependent bohrium.combiorxiv.orgnih.gov
Neuronal differentiationPromotedTRPV1-dependent bohrium.combiorxiv.orgnih.gov
Oligodendrocyte differentiation & maturationInhibitedNot specified bohrium.combiorxiv.orgnih.gov
Cell cycle exitInduced (leading to neuronal differentiation)Not specified bohrium.combiorxiv.orgnih.gov
Calcium influx profileTwo-phase (initial phase TRPV1-dependent)TRPV1-dependent bohrium.combiorxiv.orgnih.govbiorxiv.org

Clinical Research and Development of Cannabidivarin

Clinical Trial Design and Methodology

Clinical trials investigating CBDV have employed a range of designs to assess its safety, tolerability, pharmacokinetics, pharmacodynamics, and efficacy. These designs include early-phase studies in healthy volunteers and later-phase studies in patient populations.

Phase 1 Studies: Safety, Tolerability, Pharmacokinetic and Pharmacodynamic Profiling

Phase 1 clinical trials are typically the initial studies conducted in humans to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of a new drug. For CBDV, Phase 1 studies have aimed to understand how the compound is absorbed, distributed, metabolized, and excreted by the body, as well as its initial effects.

One Phase 1 trial investigated the relative bioavailability of different oral formulations of CBDV (sesame oil and aqueous) in healthy adult male subjects. hra.nhs.uk This study was designed as an open-label, randomized, crossover pilot trial. hra.nhs.uk Participants received a single dose of CBDV in different formulations under fasted and fed conditions to assess the impact of food on absorption. hra.nhs.uk

Another Phase 1 study focused on evaluating the safety and tolerability of CBDV in female children with Rett syndrome and drug-resistant epilepsy. aesnet.orgrealmofcaring.orgnih.gov This trial also included secondary objectives to assess pharmacokinetic and pharmacodynamic profiling. aesnet.orgnih.gov The study design incorporated a dose-finding intrapatient escalation to determine the maximum tolerated dose. aesnet.org

Preclinical in vitro studies have also contributed to understanding the pharmacokinetic and pharmacodynamic properties of CBDV. These studies have investigated plasma protein binding and metabolic stability using human liver microsomes. usask.ca Results from such studies can help predict in vivo behavior and support clinical trial design. usask.ca For instance, in vitro studies suggest that CBDV has a high unbound intrinsic clearance value, indicating it is a high clearance drug. usask.ca

Phase 2 Studies: Efficacy and Safety in Specific Patient Populations

Phase 2 clinical trials are designed to evaluate the efficacy of a drug in specific patient populations for a particular condition, while also continuing to assess safety and tolerability. CBDV has been investigated in Phase 2 trials for conditions such as epilepsy and autism spectrum disorder. patsnap.com

A Phase 2 randomized controlled trial assessed CBDV as add-on therapy in adults with inadequately controlled focal seizures. researchgate.net This study enrolled 162 participants and evaluated the change from baseline in focal seizure frequency as the primary endpoint over an 8-week treatment period. researchgate.net Secondary endpoints included other seizure-related measures and physician- and participant-reported outcomes. researchgate.net The study found similar reductions in focal seizure frequency in both the CBDV (40.5%) and placebo (37.7%) groups, with no significant differences observed between the groups for any seizure subtype or secondary efficacy outcome measures. researchgate.net

Another Phase 2 study is investigating CBDV in children and adults with Prader-Willi Syndrome (PWS) to assess its effect on behavior. fpwr.orgtrialscreen.org This trial is a randomized, double-blind, placebo-controlled study. fpwr.org

CBDV is also being explored in Phase 2 trials for autism spectrum disorder, with a study aiming to examine its efficacy and safety, particularly its effect on irritability in children with ASD. patsnap.comclinicaltrial.be Pre-clinical studies in ASD mouse models have shown potential therapeutic effects of CBDV on repetitive behaviors, irritability, and sociability. veriheal.comclinicaltrial.be

A combined Phase 1 and Phase 2 open-label clinical trial has been conducted to assess CBDV in females with Rett syndrome and intractable epilepsy. aesnet.org The Phase 2 part of this study was a 6-month prospective cohort evaluating chronic safety and efficacy. aesnet.org

Randomized, Double-Blind, Placebo-Controlled Trial Designs

Randomized, double-blind, placebo-controlled (RDBPC) trial designs are considered the gold standard for evaluating the efficacy of an intervention. In this design, participants are randomly assigned to receive either the active treatment (CBDV) or a placebo, and neither the participants nor the researchers know which treatment is being administered. This helps to minimize bias.

Several clinical trials investigating cannabinoids, including CBDV, have utilized RDBPC designs. A Phase 2 trial of CBDV for focal seizures in adults was conducted as an RDBPC study. researchgate.net Similarly, a Phase 2 trial of CBDV for behavior in individuals with Prader-Willi Syndrome is also designed as an RDBPC study. fpwr.orgtrialscreen.org While the search results did not provide detailed methodology for CBDV RDBPC trials beyond the focal seizure study, the use of this design indicates a rigorous approach to evaluating efficacy against a placebo control. researchgate.netfpwr.orgtrialscreen.org

RDBPC trials are also used for other cannabinoids like CBD in conditions such as chronic low back pain and epilepsy, highlighting the importance of this design in cannabinoid research to assess efficacy and minimize bias. frontiersin.orgbmj.com

Open-Label Prospective Cohort Studies

Open-label prospective cohort studies are observational studies where both the researchers and the participants are aware of the treatment being administered. These studies follow a group of individuals over time to observe outcomes. While not providing the same level of evidence for efficacy as RDBPC trials, they can be valuable for gathering long-term safety and effectiveness data in a real-world setting.

A Phase 2 open-label prospective cohort study was part of a combined Phase 1/Phase 2 trial evaluating CBDV in females with Rett syndrome and intractable epilepsy. aesnet.org This cohort study followed patients for 6 months to examine chronic safety and efficacy. aesnet.org

Another example of an open-label prospective cohort study involved a CBD-rich cannabis formulation in adult patients with drug-resistant focal epilepsy. nih.gov While this study focused on CBD, it illustrates the application of this design in cannabinoid research to assess effectiveness and safety in a specific patient population over time. nih.gov

Outcome Measures and Assessment Tools in Clinical Studies

Clinical trials of CBDV employ specific outcome measures and assessment tools to evaluate the effects of the treatment. These measures are selected based on the condition being studied and the goals of the trial.

In epilepsy trials, a primary outcome measure is often the change in seizure frequency. nih.govresearchgate.net This is typically assessed by comparing the number of seizures experienced by participants during the treatment period to a baseline period before treatment began. nih.govresearchgate.net

For studies in Rett syndrome with comorbid epilepsy, secondary outcome measures have included the median percentage seizure frequency reduction at specific time points (e.g., 3 and 6 months) compared to baseline. aesnet.orgnih.gov Other assessments in Rett syndrome trials have included scores on scales such as the Rett Syndrome Symptom Severity Index and the Rett Syndrome Behaviour Questionnaire. aesnet.orgnih.gov Electroencephalogram (EEG) changes have also been used as an outcome measure in some epilepsy studies. aesnet.orgrealmofcaring.orgnih.gov

For studies investigating neuropathic pain, the primary outcome measure might be the intensity of pain. realmofcaring.org

Pharmacokinetic and pharmacodynamic profiling are also key outcome measures in early-phase studies to understand the drug's behavior in the body and its biological effects. hra.nhs.ukaesnet.orgnih.gov

In clinical trials for epilepsy, standardized tools are used to quantify changes in seizure activity. Seizure frequency is a crucial outcome measure, typically recorded as the number of seizures per unit of time (e.g., per month or per 28 days). nih.govresearchgate.netnih.gov

While seizure frequency measures how often seizures occur, seizure severity scales aim to quantify the impact or intensity of seizures. The search results mention the Chalfont seizure severity scale (CSSS) in the context of a CBD trial, indicating that such scales are used in cannabinoid epilepsy research to provide a more comprehensive picture of treatment effect beyond just frequency. frontiersin.org In the Phase 1 CBDV trial in Rett syndrome, data collected included seizure type and frequency, classified per the International League against Epilepsy (ILAE) classification. aesnet.org

In the Phase 2 RDBPC trial of CBDV for focal seizures, the median baseline focal seizure frequencies were 17–18 per 28 days in both the CBDV and placebo groups. researchgate.net During the treatment period, similar reductions were observed: 40.5% in the CBDV group and 37.7% in the placebo group. researchgate.net

Table 1: Summary of Seizure Frequency Reduction Findings in Selected CBDV Trials

Study Population (Condition)Trial PhaseStudy DesignMedian Baseline Seizure FrequencyMedian Seizure Frequency Reduction
Female children with Rett syndrome and intractable epilepsy nih.govaesnet.orgPhase 1Open-label aesnet.org32 seizures/month nih.gov80% nih.govaesnet.org
Adults with inadequately controlled focal seizures researchgate.netPhase 2RDBPC researchgate.net17-18 seizures/28 days researchgate.net40.5% (CBDV), 37.7% (Placebo) researchgate.net

Note: Data is extracted from the provided search snippets and may represent findings from specific time points within the trials.

Behavioral Questionnaires and Symptom Severity Indices (e.g., Rett Syndrome Behaviour Questionnaire, Aberrant Behavior Checklist-Irritability)

In a Phase 1 trial investigating CBDV in female children with Rett Syndrome and drug-resistant epilepsy, responses to the Rett Syndrome Behaviour Questionnaire and Rett Syndrome Symptom Severity Index were collected and compared to baseline data nih.govresearchgate.netnih.gov. While the primary focus of this trial was on seizure frequency and safety, these questionnaires were included to assess potential effects on non-epilepsy comorbid symptoms nih.govresearchgate.netnih.gov.

The Aberrant Behavior Checklist-Irritability subscale has been used as a primary outcome measure in studies investigating cannabinoids for behavioral symptoms in conditions like ASD clinicaltrial.bemedrxiv.org. For instance, a randomized, double-blind, placebo-controlled study evaluating CBDV in children with ASD utilized the ABC-I as a key measure to examine the effect on irritability clinicaltrial.be.

Neuroimaging Techniques: Magnetic Resonance Spectroscopy (MRS) for Brain Excitation/Inhibition Systems

Neuroimaging techniques, such as Magnetic Resonance Spectroscopy (MRS), are utilized to investigate the effects of compounds like CBDV on brain function at a neurobiological level. MRS can measure the levels of specific metabolites in the brain, including glutamate (B1630785) and gamma-aminobutyric acid (GABA), which are key neurotransmitters involved in the brain's excitatory and inhibitory systems mdpi.comexlibrisgroup.comnih.gov. An imbalance in these systems is implicated in various neurological and neurodevelopmental conditions, including ASD mdpi.comexlibrisgroup.commedrxiv.org.

A study using MRS investigated the effects of a single dose of CBDV on brain excitation and inhibition systems in adults with and without Autism Spectrum Disorder mdpi.comexlibrisgroup.comnih.gov. The study aimed to determine if CBDV alters glutamate (measured as Glx, a composite of glutamate and glutamine) and GABA levels in specific brain regions mdpi.comexlibrisgroup.comnih.gov. Findings from this research indicated that CBDV significantly increased Glx in the basal ganglia in both groups exlibrisgroup.comnih.gov. However, the impact varied among individuals, and in the ASD group, the change in Glx correlated negatively with baseline Glx concentration exlibrisgroup.comnih.gov. CBDV did not show a significant impact on Glx in the dorsomedial prefrontal cortex or on GABA levels in either region in either group exlibrisgroup.comnih.gov. These results suggest that CBDV can modulate the glutamate-GABA system in certain brain areas, with individual responses potentially depending on baseline neurochemistry exlibrisgroup.comnih.gov.

Clinical Trial Outcomes by Indication

Clinical trials have explored the potential of CBDV in treating specific indications, with a primary focus on epilepsy and associated conditions like Rett Syndrome.

Epilepsy: Results and Challenges

CBDV has demonstrated anticonvulsant properties in preclinical models, leading to its investigation in clinical trials for epilepsy wikipedia.orgdovepress.commdpi.com.

Efficacy in Focal Seizures and Observed Placebo Response

A Phase 2a placebo-controlled trial evaluated the efficacy and safety of CBDV as an add-on therapy in adults with inadequately controlled focal seizures nih.govresearchgate.netfiercebiotech.comutah.gov. The primary endpoint of the study was the percentage change in focal seizure frequency from baseline nih.govresearchgate.netfiercebiotech.comutah.gov.

The trial enrolled 162 participants with inadequately controlled focal seizures nih.govresearchgate.netfiercebiotech.comutah.gov. Median baseline focal seizure frequencies were similar in both the CBDV and placebo groups nih.govresearchgate.netutah.gov. During the treatment period, similar reductions in focal seizure frequency were observed in both groups: 40.5% reduction in the CBDV group and 37.7% reduction in the placebo group nih.govresearchgate.netutah.gov.

GroupMedian Baseline Focal Seizure Frequency (per 28 days)% Reduction in Focal Seizure Frequency
CBDV18.1 utah.gov40.5 nih.govresearchgate.netutah.gov
Placebo17.0 utah.gov37.7 nih.govresearchgate.netutah.gov

The study did not find significant treatment differences between the CBDV and placebo groups for the primary endpoint or any of the secondary efficacy outcome measures nih.govresearchgate.net. While the 40.5% seizure reduction in the CBDV group was considered an appropriate pharmacological response, the trial missed its primary endpoint due to a high observed placebo response nih.govresearchgate.netfiercebiotech.com. The reasons for the high placebo response are being investigated, with some researchers suggesting a potential link to the globalization of clinical trials and an increase in placebo response rates in central nervous system studies fiercebiotech.com.

Outcomes in Rett Syndrome-Associated Epilepsy

Epilepsy is a common and often drug-resistant comorbidity in individuals with Rett Syndrome nih.govresearchgate.netnih.gov. CBDV has shown potential benefit in animal models of MECP2 mutations, which are commonly associated with Rett Syndrome nih.govresearchgate.netnih.govaesnet.org.

A Phase 1 trial assessed the safety, tolerability, and effect on mean monthly seizure frequency (MMSF) of CBDV in a small cohort of female children with Rett Syndrome and drug-resistant epilepsy nih.govresearchgate.netnih.gov. Five participants were enrolled in the study nih.govresearchgate.netnih.gov.

ParticipantRelative Reduction in MMSF (%)
P198 aesnet.org
P280 aesnet.org
P37 aesnet.org
P490 aesnet.org
P582 aesnet.org

Note: Data on individual participant reduction percentages extracted from search result aesnet.org.

The findings from this Phase 1 trial suggest that CBDV may improve seizure control in children with MECP2-related Rett Syndrome nih.govresearchgate.netnih.gov.

Autism Spectrum Disorder: Preliminary Findings and Ongoing Research

Autism Spectrum Disorder (ASD) is a neurodevelopmental condition characterized by challenges in social communication and interaction, alongside restricted or repetitive behaviors. periodikos.com.br There is a recognized need for effective pharmacological treatments for the core symptoms of ASD. nih.gov Cannabidivarin (CBDV), a non-intoxicating phytocannabinoid, is being investigated as a potential therapeutic agent for ASD. nih.govneurogan.comclinicaltrial.bedtic.mil Research in animal models of autism has suggested that CBDV may hold therapeutic potential in ASD. nih.govmdpi.comnih.gov Clinical trials are underway to evaluate the effects of CBDV in children and adults with ASD. nih.govneurogan.comclinicaltrial.bedtic.milmdpi.commedrxiv.orgmedrxiv.org

Effects on Social and Cognitive Functions

Preclinical studies in animal models of idiopathic and syndromal autism, such as Fragile X, Rett Syndrome, and Angelman Syndrome models, have indicated that CBDV may improve both social and cognitive functioning. clinicaltrial.be Clinical studies are assessing the effects of CBDV on social and cognitive functions in individuals with ASD. dtic.mil One study utilized magnetic resonance spectroscopy (MRS) to investigate how a single dose of CBDV affects brain excitation and inhibition systems in adults with and without ASD, as these systems are implicated in the disorder. nih.gov The findings suggested that CBDV modulates the glutamate-GABA system in the basal ganglia in both autistic and neurotypical adults. nih.gov However, the response within the ASD group varied and correlated negatively with baseline basal ganglia glutamate levels. nih.gov

Impact on Irritability and Repetitive Behaviors

Irritability and repetitive behaviors are significant challenges associated with ASD. clinicaltrial.bedtic.mil CBDV is being studied for its potential impact on these symptoms in individuals with ASD. neurogan.comclinicaltrial.bedtic.milmedrxiv.org Animal models of ASD have suggested potential therapeutic effects of CBDV on repetitive behaviors and irritability. clinicaltrial.bedtic.milnih.gov A clinical trial is specifically investigating the impact of CBDV on irritability in autistic children. nih.gov Another randomized, double-blind, placebo-controlled study is examining the efficacy of CBDV with a primary aim of studying its effect on irritability in children with ASD aged 5 to 18 years. clinicaltrial.be

HIV-Associated Neuropathic Pain: Efficacy and Safety Profile

Neuropathic pain is a common neurological complication associated with HIV infection. medrxiv.org CBDV has been investigated as a potential treatment for HIV-associated neuropathic pain. medrxiv.orgmdpi.comfu-berlin.deresearchgate.netmdpi.com A randomized, double-blind, placebo-controlled cross-over study evaluated the effects of CBDV (400 mg/d) on HIV-associated neuropathic pain in 32 patients. medrxiv.orgfu-berlin.de The primary endpoint was pain intensity. medrxiv.org The study found that the mean decrease in pain intensity under placebo was 0.32 points higher compared to this compound, a difference that was not statistically significant. fu-berlin.de this compound did not influence secondary endpoints such as the amount of additional pain medication, pain characteristics, or quality of life. fu-berlin.de Based on these findings, this compound was not recommended as a treatment option for HIV-associated neuropathic pain. fu-berlin.de The authors suggested that the lack of efficacy might be due to a lack of cannabinoid receptor activation, as indicated by preclinical experiments, and noted that further studies on larger sample sizes are needed. medrxiv.orgresearchgate.net

Prader-Willi Syndrome: Current Status of Clinical Investigations

Prader-Willi Syndrome (PWS) is a complex neurobehavioral disorder. nih.gov Clinical investigations are underway to explore the potential of CBDV in treating aspects of Prader-Willi Syndrome. nih.govwikipedia.orgipwso.orgnih.govpws.org.nz CBDV is being studied as a potential therapy for symptoms associated with PWS, including rigid and repetitive behaviors. ipwso.org Clinical trials are actively recruiting or are underway to assess the effects of CBDV in individuals with Prader-Willi Syndrome. wikipedia.orgnih.gov

Pharmacokinetics and Pharmacodynamics in Human Studies

Understanding the pharmacokinetics and pharmacodynamics of a compound is crucial for evaluating its potential therapeutic use. Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and eliminates a substance, while pharmacodynamics describes the effects of the substance on the body.

Absorption and Elimination Profiles

Studies have investigated the absorption and elimination profiles of CBDV. Following oral administration in mice, CBDV was found to have a plasma peak concentration (Cmax) at 30 minutes and a plasma elimination half-life of 222 minutes. drugbank.com Absorption into the brain was slightly delayed, with a Cmax at 60 minutes and a brain elimination half-life of 204 minutes. drugbank.com Due to its lipophilicity, CBDV has been shown to cross the blood-brain barrier. drugbank.com However, significant first-pass metabolism by the liver can result in erratic absorption from the gastrointestinal tract and low bioavailability following oral administration. drugbank.com Despite low oral bioavailability, studies in animals have shown relatively rapid absorption, with peak concentrations observed around 2 hours after oral administration. drugbank.com

Modulation of Brain Excitation and Inhibition Systems (e.g., Glutamate and GABA Metabolites)

Research utilizing magnetic resonance spectroscopy (MRS) has explored the impact of CBDV on glutamate and GABA metabolite levels in the brain. One study, a single-dose trial involving adults with and without Autism Spectrum Disorder (ASD), investigated the effects of 600 mg of CBDV. The findings indicated that CBDV significantly increased levels of Glx (a composite measure of glutamate and glutamine) in the basal ganglia in both participant groups. However, this effect exhibited individual variability, and in the ASD group, the magnitude of the increase in Glx was negatively correlated with baseline Glx concentration. Conversely, the study found that CBDV had no significant effect on Glx levels in the dorsomedial prefrontal cortex (DMPFC) and no significant impact on GABA+ levels (GABA and macromolecules) in either the basal ganglia or the DMPFC in either group. These results suggest that CBDV may modulate the glutamate-GABA system specifically in the basal ganglia, but not in frontal brain regions, and that the response can be influenced by baseline neurochemistry. researchgate.netnih.govexamine.comexlibrisgroup.com

Preclinical evidence also suggests that CBDV may modulate the brain's excitatory-inhibitory system by acting on the excitatory glutamate system at the subcortical level. unito.it While some sources propose that CBDV might increase GABA transmission in certain brain areas, potentially contributing to calming effects, the clinical MRS study did not observe a significant impact on GABA+ levels in the examined brain regions. examine.comcannactiva.com

Safety and Tolerability Profile of Cannabidivarin

Clinical Trial Safety Data: Adverse Event Profiles

A Phase 1 clinical trial evaluating CBDV in female children with Rett syndrome and drug-resistant epilepsy also assessed safety and tolerability. In this study, 91% of adverse events reported were mild or moderate, and none required drug withdrawal. nih.gov Sixty-two percent of adverse events were judged to be unrelated to CBDV. nih.gov Thirty-one percent were identified as possibly related, with nearly all being mild. nih.gov Hypersomnolence and drooling were identified as drug-related adverse events. nih.gov No serious adverse events reported were related to CBDV in this trial. nih.gov

In a randomized, double-blind, placebo-controlled cross-over study investigating CBDV for HIV-associated neuropathic pain, the incidence of adverse events was similar between the CBDV and placebo treatment phases. medrxiv.org 31 patients (91.2%) experienced at least one AE during CBDV treatment, while 27 patients (79.4%) had at least one AE during placebo. medrxiv.org During each treatment phase, 9 patients (26.5%) experienced an AE considered related to the study medication. medrxiv.org The most common AEs were diarrhea and dry mouth, with 3 cases reported during each treatment. medrxiv.org One serious AE (acute myocardial infarction) occurred during CBDV treatment but was not judged as related to the study medication. medrxiv.org

Summary of Common Treatment-Emergent Adverse Events in Clinical Trials

Adverse EventFocal Seizures Trial (CBDV Group %) researchgate.netRett Syndrome Trial (Possibly Related %) nih.govHIV-Neuropathic Pain Trial (CBDV Group %) medrxiv.org
DiarrheaMost common (data not specified)Not specified3 cases (data not specified)
NauseaMost common (data not specified)Not specifiedNot specified
SomnolenceMost common (data not specified)Identified as relatedNot specified
HypersomnolenceNot specifiedIdentified as relatedNot specified
DroolingNot specifiedIdentified as relatedNot specified
Dry mouthNot specifiedNot specified3 cases (data not specified)

Comparison with Existing Therapies regarding Side Effect Profiles

Comparisons of CBDV's side effect profile with existing therapies are an important aspect of evaluating its potential clinical utility. For conditions like epilepsy and autism spectrum disorder (ASD), where CBDV is being investigated, existing medications can have significant side effects.

For epilepsy, many currently available anti-seizure drugs have notable side effects. google.comnih.gov Preclinical studies have suggested that CBDV may have potential for treating seizures with fewer side effects compared to currently approved anti-epileptic drugs. baymedica.comdrugbank.com Animal models have shown that some existing therapies like valproate and ethosuximide (B1671622) exhibit notable motor and other side effects, including sedation, at certain doses, whereas CBDV at tested doses had no significant effect on motor control or performance. google.com

In the context of ASD, currently approved medications for irritability, such as aripiprazole (B633) and risperidone, are associated with considerable side effects with long-term use, including weight gain, metabolic syndrome, risk of type 2 diabetes, prolactin elevation, and extrapyramidal symptoms. clinicaltrial.be Divalproex sodium (valproate), also used for irritability and repetitive behaviors in ASD, has significant side effects including weight gain, sedation, and nausea. clinicaltrial.be Early studies suggest that CBDV may have a favorable side effect profile compared to traditional ASD treatments, potentially with fewer severe side effects when compared to these medications. This compound.com

While direct head-to-head clinical trials comparing the full spectrum of side effects of CBDV against specific existing therapies are limited in the provided search results, the preclinical data and early clinical observations suggest a potentially more favorable side effect profile for CBDV in certain areas, particularly concerning motor function and metabolic effects compared to some established treatments for epilepsy and ASD.

Non-Psychoactive Nature and Implications for Clinical Use

A key characteristic of this compound is its non-psychoactive nature. baymedica.comdrugbank.comclinicaltrial.beThis compound.combaymedica.comwikipedia.orgguidetopharmacology.orgneurogan.comwebmd.comfpwr.orglordofcbd.fr Unlike tetrahydrocannabinol (THC), CBDV does not produce intoxicating effects or a "high". This compound.combaymedica.comneurogan.com This is a significant advantage for its potential clinical use, as it allows for therapeutic exploration without the limitations and risks associated with psychoactive compounds, such as altered thinking or potential for abuse. This compound.combaymedica.comwebmd.com

The absence of psychoactive effects makes CBDV a safer option for users seeking therapeutic benefits without intoxication. baymedica.com This is particularly important for vulnerable populations, such as children with epilepsy or individuals with neurodevelopmental disorders like Rett syndrome and ASD, where maintaining cognitive function and avoiding behavioral disturbances are critical. nih.govclinicaltrial.beaesnet.org The non-psychoactive profile facilitates broader clinical applicability and may improve patient adherence compared to therapies with central nervous system depressant or euphoric effects.

CBDV's non-psychoactive property stems from its very low affinity for CB1 receptors, which are primarily responsible for the psychoactive effects of cannabinoids like THC. medrxiv.orgbaymedica.com This lack of significant CB1 receptor activation aligns with the observed absence of typical psychotropic side effects such as euphoria or feeling "high" in clinical studies. medrxiv.org The non-psychoactive nature, combined with promising preclinical and clinical safety data, supports the ongoing investigation of CBDV for various conditions, including epilepsy, Rett syndrome, and ASD. researchgate.netnih.govclinicaltrial.befpwr.orglordofcbd.fraesnet.org

Challenges and Future Directions in Cannabidivarin Research

Translational Research Gaps

Translational research for cannabinoids like CBDV faces several hurdles in moving from promising preclinical results to demonstrable clinical efficacy. A key challenge lies in the complex pharmacology of cannabinoids and the variability of cannabis-derived products. mdpi.com Standardizing the content, proportion, and stability of phytocannabinoids in research and marketed products is difficult due to factors like cultivation conditions and extraction processes. mdpi.com Furthermore, understanding the specific enzymatic pathways and mechanisms of action for many individual cannabinoids, including CBDV, remains limited, creating a knowledge gap that hinders translational efforts. mountainscholar.org

Bridging Preclinical Efficacy to Clinical Outcomes

Translating preclinical efficacy of CBDV to positive clinical outcomes has proven challenging. While animal models have shown CBDV to improve social behavior, motor coordination, and short-term memory, as well as reduce irritability and repetitive movements in models of ASD, these effects have not always directly mirrored results in human trials. greenpharms.com For instance, a Phase 2 randomized controlled trial evaluating CBDV as an add-on therapy for inadequately controlled focal seizures did not observe a significant difference in seizure frequency reduction between the CBDV and placebo groups, despite a 40.5% seizure reduction in the CBDV group. nih.gov This highlights the complexities in predicting human responses based on preclinical data. The appropriateness of physiological and disease processes modeled in preclinical studies, as well as species differences in factors like pharmacokinetic profiles, can significantly impact the translatability of results. usask.caresearchgate.net

Addressing High Placebo Response Rates in Clinical Trials

High placebo response rates have been noted as a factor that can complicate the assessment of cannabinoid efficacy in clinical trials. nih.govicuddr.org In the focal seizure trial for CBDV, a high placebo response of 37.7% was observed, which may have contributed to the lack of a statistically significant difference between the CBDV and placebo groups. nih.gov High placebo responses in cannabinoid trials, particularly for conditions like pain, have been associated with patient expectations, potentially shaped by media attention and widespread dissemination of information about cannabinoids. icuddr.org This phenomenon underscores the need for rigorous trial designs and appropriate statistical analyses to accurately evaluate the true effects of CBDV.

Below is a table summarizing the seizure reduction observed in a Phase 2 trial of CBDV for focal seizures:

GroupMedian Baseline Seizure Frequency (per 28 days)Median Reduction in Seizure Frequency (%)
CBDV17-1840.5
Placebo17-1837.7

Expanding Therapeutic Indications

Beyond its investigation in epilepsy and ASD, there is interest in exploring the potential of CBDV for a wider range of therapeutic indications, particularly within neurodevelopmental and neurological conditions.

Investigation in Other Refractory Seizure Types

While CBD has received FDA approval for specific severe forms of epilepsy, the investigation into CBDV's efficacy across various refractory seizure types is ongoing. greenpharms.comnih.gov Preclinical studies have shown CBDV to possess anticonvulsant properties in certain animal models of epilepsy. researchgate.netnih.gov However, its efficacy can be age- and model-specific. nih.govnih.gov For example, CBDV showed more striking anticonvulsant effects in older (P20) compared to younger (P10) rats in certain seizure models, and was not effective against hypoxia-induced seizures or in an infantile spasm model. nih.gov Further research is needed to determine which specific refractory seizure types may be most amenable to CBDV therapy, potentially guiding patient selection in future clinical studies. nih.gov Early studies in children with Rett Syndrome and intractable epilepsy have shown a median reduction in monthly seizure burden with CBDV treatment, indicating potential in this population. aesnet.org

Exploration of Broader Neurodevelopmental and Neurological Conditions

CBDV is being explored for its potential in a broader spectrum of neurodevelopmental and neurological conditions beyond ASD and epilepsy. Preclinical studies in animal models of Rett syndrome, a neurodevelopmental disorder, have shown that CBDV can improve neurological and social deficits, restore compromised general health status, sociability, and brain weight, and partially restore motor coordination. researchgate.netmdpi.comresearchgate.net CBDV has also shown promise in improving symptoms associated with Prader-Willi syndrome (PWS) in preliminary studies, with observed reductions in repetitive behaviors and rigidity. fpwr.org The potential therapeutic value of CBDV in other conditions like muscular dystrophy and ADHD is also under investigation. greenpharms.com

Further Research into Neurogenic and Brain Repair Applications

Research is also delving into the potential of CBDV in neurogenic and brain repair applications. Preclinical studies suggest that CBD, a related cannabinoid, may promote neurogenesis through various mechanisms, including influencing receptor signaling. nih.gov CBD has also demonstrated neuroprotective properties in models of ischemic brain damage and can reduce neuroinflammation. surgicalneurologyint.comresearchgate.net While research specifically on CBDV's direct effects on neurogenesis and brain repair is still developing, its structural similarity to CBD and observed effects in neurodevelopmental models suggest this is a promising area for future investigation. CBDV has been shown to promote cell viability and proliferation in neural stem/progenitor cells in a TRPV1-dependent manner in vitro. researchgate.net CBDV has also been reported to repair hippocampal endocannabinoid signaling and neuroinflammation in a rat model. researchgate.net

Pharmacological and Mechanistic Elucidation

A comprehensive understanding of how CBDV interacts with biological systems is crucial for its development as a therapeutic agent. This requires detailed investigation into its molecular targets and the downstream effects of these interactions.

Elucidating the Full Spectrum of TRPV1-Dependent and Independent Mechanisms

Transient Receptor Potential Vanilloid 1 (TRPV1) channels are known to be modulated by CBDV, and this interaction is believed to contribute to some of its observed effects, such as potential anticonvulsant activity. neurogan.com However, it is clear that CBDV's actions are not solely dependent on TRPV1. Future research needs to fully elucidate the extent to which TRPV1 modulation contributes to CBDV's therapeutic effects and identify and characterize other significant TRPV1-independent pathways through which CBDV exerts its influence. wikipedia.orgcenmed.com Understanding the balance and interaction between TRPV1-dependent and independent mechanisms is critical for predicting and optimizing CBDV's therapeutic outcomes.

Further Characterization of GABAergic Modulation

Evidence suggests that CBDV can influence the GABAergic system, which plays a key role in regulating neuronal excitability. neurogan.com Specifically, CBDV has been identified as a potent inhibitor against the gamma 2 subunit of GABAA receptors, suggesting a potential mechanism for its effects in conditions like childhood absence epilepsy. However, the full scope of CBDV's modulation of GABAergic neurotransmission requires further detailed characterization. Future studies should aim to precisely define the specific GABAA receptor subtypes and other components of the GABAergic system affected by CBDV and the functional consequences of these interactions.

Optimizing Research Methodologies

Advancing CBDV research necessitates the implementation of more robust and sophisticated research methodologies to validate preclinical findings and translate them into clinical practice.

Need for Well-Designed Randomized Controlled Trials with Larger Sample Sizes

While preliminary studies and anecdotal evidence show promise for CBDV in certain conditions, particularly epilepsy and ASD, there is a critical need for more rigorous clinical validation. neurogan.com Future research must prioritize well-designed randomized controlled trials (RCTs) with larger sample sizes to definitively assess the efficacy and safety of CBDV for specific indications. Larger trials will provide greater statistical power to detect meaningful therapeutic effects and account for individual variability in response.

Regulatory and Clinical Development Pathways

Navigating the complex landscape of pharmaceutical regulation is a critical hurdle for the development of CBDV as a therapeutic agent. Unlike recreational cannabis products, pharmaceutical development requires rigorous testing, standardized manufacturing, and demonstration of efficacy and safety through controlled clinical trials to meet the standards set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) cuanschutz.edumdpi.comrealmofcaring.org.

A major challenge lies in the historical classification of cannabis and its derivatives, which has created significant administrative and scientific hurdles for research cuanschutz.edurealmofcaring.org. Although the regulatory landscape is evolving, particularly with the descheduling of hemp-derived cannabinoids, navigating the requirements for Investigational New Drug (IND) applications and subsequent marketing authorization remains complex realmofcaring.orgnih.gov. Researchers must adhere to strict regulations regarding the sourcing, handling, and dispensing of cannabis-derived compounds for clinical trials cuanschutz.edu.

Furthermore, ensuring the consistency and quality of the CBDV product used in clinical trials is paramount for regulatory success mdpi.comrealmofcaring.org. This involves establishing Good Manufacturing Practices (GMP) for the production of pharmaceutical-grade CBDV, which can be challenging given the botanical origin of the compound and the variability that can exist between different plant sources mdpi.comrealmofcaring.org.

Navigating Orphan Drug Designations and Approval Processes

Orphan Drug Designation (ODD) is a crucial pathway for the development of drugs targeting rare diseases, offering incentives such as market exclusivity, tax credits, and expedited regulatory review globenewswire.com. CBDV has received Orphan Designation from the European Medicines Agency (EMA) for the treatment of Rett Syndrome and Fragile X Syndrome, both rare neurological disorders drugbank.comnih.govmedpath.com. GW Pharmaceuticals has also received Orphan Drug Designation from the FDA for CBD in the treatment of Rett syndrome, indicating a potential pathway for CBDV in this area sec.gov.

Navigating the ODD and approval processes requires demonstrating a significant therapeutic advantage over existing treatments for conditions affecting fewer than a specified number of patients (e.g., fewer than 200,000 in the U.S.) globenewswire.com. While ODD provides a framework for development, it does not guarantee approval. Companies must still conduct well-designed clinical trials to provide substantial evidence of the drug's efficacy and safety in the target rare population globenewswire.com.

Challenges in this area include identifying and recruiting sufficient numbers of patients with rare conditions for clinical trials and designing studies that can adequately assess endpoints relevant to these often complex disorders nih.gov. The variability in disease presentation and progression in rare conditions can also complicate trial design and data interpretation nih.gov. Despite a Phase 2a study of CBDV for focal seizures not reaching its primary endpoints, research is continuing, and investigations are expanding to include conditions like ASD, Rett syndrome, and Fragile X drugbank.comnih.gov. Clinical trials are currently being carried out to explore CBDV as a potential treatment option for neurological and neurodevelopmental disorders, including Duchenne Muscular Dystrophy and ASD directcbdonline.com. A Phase 2 clinical trial investigating CBDV in children and young adults with ASD is currently recruiting, and a completed Phase 2 trial explored CBDV in children and adults with Prader-Willi Syndrome medpath.com.

Long-Term Efficacy and Safety Studies

A critical component of the regulatory approval process is the requirement for data on the long-term efficacy and safety of a drug realmofcaring.org. While short-term studies can provide initial insights, regulatory bodies require comprehensive data on the benefits and risks associated with prolonged exposure to the compound realmofcaring.org.

For CBDV, this necessitates conducting extended clinical trials to evaluate its sustained therapeutic effects and monitor for any potential long-term adverse events realmofcaring.org. Given that conditions like epilepsy, Rett Syndrome, and ASD are chronic, understanding the long-term impact of CBDV treatment is essential for both regulatory approval and clinical practice.

Challenges in conducting long-term studies include patient retention, ensuring consistent adherence to the treatment regimen over extended periods, and collecting standardized data on outcomes and adverse events nih.gov. Furthermore, identifying and characterizing potential long-term safety concerns, such as interactions with other medications or effects on specific organ systems, requires careful monitoring and robust data analysis cuanschutz.edurealmofcaring.org. Although CBD is generally well-tolerated in the short term, there are known toxicities of concern related to its use, such as potential liver injury and drug-drug interactions, highlighting the importance of long-term safety assessments for related cannabinoids like CBDV cuanschutz.edurealmofcaring.org. Research on CBD has shown an acceptable long-term safety profile and sustained seizure reduction in long-term treatments, which may provide some insights for CBDV, but specific long-term studies for CBDV are still crucial frontiersin.org.

Future directions in CBDV research must prioritize the initiation and completion of well-controlled, long-term clinical trials in the specific patient populations for which it shows therapeutic promise. These studies should aim to collect comprehensive data on efficacy endpoints, quality of life measures, and a wide range of safety parameters to build a robust evidence base for regulatory submissions. The success of CBDV's development hinges on the ability of researchers and pharmaceutical companies to effectively navigate these regulatory and clinical challenges, ultimately providing much-needed therapeutic options for patients with rare and complex neurological disorders.

Q & A

Q. What experimental models are most robust for evaluating CBDV’s anticonvulsant properties, and how do methodological choices influence outcomes?

Preclinical studies commonly employ rodent models (e.g., pentylenetetrazole-induced seizures) to assess CBDV’s anticonvulsant effects . Key methodological considerations include:

  • Model selection : Use multiple seizure models (e.g., maximal electroshock, genetic epilepsy models) to validate specificity .
  • Dosing protocols : Subchronic dosing (e.g., 50–400 mg/kg in mice) to mimic therapeutic regimens, with pharmacokinetic monitoring to account for bioavailability differences between species .
  • Controls : Include vehicle and positive controls (e.g., valproate) to benchmark efficacy .

Q. How does CBDV’s structural divergence from CBD influence its pharmacological targets?

CBDV’s propyl side chain (vs. CBD’s pentyl) alters receptor affinity and metabolic stability. Key targets include:

  • TRPV1 channels : CBDV modulates TRPV1-mediated neuronal excitability, a mechanism distinct from CBD’s CB1/CB2 receptor antagonism .
  • Epigenetic regulation : CBDV downregulates epilepsy-associated genes (e.g., Fos and Egr1) in hippocampal tissues, suggesting gene expression modulation . Structural analogs (e.g., THCV) should be tested in parallel to isolate side-chain effects .

Q. What are the critical purity and stability considerations for handling CBDV in vitro?

  • Purity : Use ≥98% pure synthetic CBDV (CAS 24274-48-4) to avoid confounding effects from phytocannabinoid impurities .
  • Storage : Maintain at -20°C in inert solvents (e.g., DMSO) to prevent degradation; verify stability via UV/Vis spectroscopy (λmax: 212, 284, 309 nm) .
  • Solubility : Optimize in aqueous buffers with <0.1% Tween-80 to avoid cellular toxicity .

Advanced Research Questions

Q. How can researchers reconcile contradictions between preclinical efficacy and clinical trial failures of CBDV in epilepsy?

GW Pharmaceuticals’ Phase 2a trial failure for focal seizures highlights translational challenges . Methodological strategies include:

  • Species-specific metabolism : Rodent liver enzymes metabolize CBDV faster than humans; adjust dosing regimens to match human AUC profiles .
  • Endpoint selection : Use quantitative EEG biomarkers in addition to seizure frequency to capture subtle therapeutic effects .
  • Combinatorial approaches : Test CBDV with CBD or other anticonvulsants to identify synergistic effects masked in monotherapy trials .

Q. What molecular mechanisms underlie CBDV’s anti-proliferative effects, and how can these be rigorously validated?

Recent in vitro studies show CBDV induces unfolded protein response (UPR) and angiogenesis dysregulation in cancer cells . Key validation steps:

  • Pathway analysis : Use RNA-seq to map UPR markers (e.g., ATF4, CHOP) and angiogenesis factors (e.g., VEGF) .
  • Functional assays : Combine proliferation assays (e.g., MTT) with matrigel tube formation tests to confirm anti-angiogenic activity .
  • In vivo models : Validate findings in xenograft models with pharmacokinetic-pharmacodynamic (PK-PD) modeling to assess therapeutic windows .

Q. What methodological gaps exist in current CBDV neurodevelopmental studies, particularly for autism spectrum disorder (ASD)?

Preliminary data suggest CBDV improves ASD-related behaviors in mice, but gaps include:

  • Behavioral assays : Standardize tests (e.g., social interaction, repetitive behavior) across labs to reduce variability .
  • Long-term safety : Monitor neurodevelopmental outcomes (e.g., synaptic plasticity) in chronic dosing studies .
  • Biomarker integration : Correlate behavioral improvements with CSF levels of BDNF or inflammatory cytokines to establish mechanistic links .

Methodological Resources

  • Preclinical Design : Follow ISO/IEC 17025 standards for reference materials and include sham controls in seizure models .
  • Data Analysis : Use ANOVA with Bonferroni correction for multi-group comparisons; report SEM and p-values in all figures .
  • Human Trials : Leverage real-world data (RWD) from epilepsy registries to refine inclusion criteria and address heterogeneity in future trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cannabidivarin
Reactant of Route 2
Cannabidivarin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.